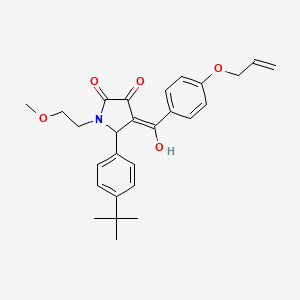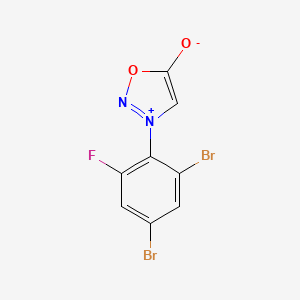![molecular formula C13H10N4O B12011877 1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol CAS No. 281191-96-6](/img/structure/B12011877.png)
1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol is an organic compound that features a naphthalene ring system substituted with a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol typically involves the condensation of 4H-1,2,4-triazole-4-amine with 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-one.
Reduction: Formation of 1-[(E)-(4H-1,2,4-triazol-4-ylamino)methyl]naphthalen-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the triazole ring.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and disrupting biological pathways. Additionally, the compound can intercalate into DNA, inhibiting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(E)-(4-methoxyphenylimino)methyl]naphthalen-2-ol: Similar structure but with a methoxy group instead of a triazole ring.
1-[(E)-(4-nitrophenylimino)methyl]naphthalen-2-ol: Contains a nitro group, which imparts different electronic properties.
Uniqueness
1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol is unique due to the presence of the triazole ring, which enhances its ability to form metal complexes and increases its biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
281191-96-6 |
|---|---|
Molekularformel |
C13H10N4O |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1-[(E)-1,2,4-triazol-4-yliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C13H10N4O/c18-13-6-5-10-3-1-2-4-11(10)12(13)7-16-17-8-14-15-9-17/h1-9,18H/b16-7+ |
InChI-Schlüssel |
AHWSQQXCPSZAGS-FRKPEAEDSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C=NN=C3)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C=NN=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)
![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)


![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)


![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)
![[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011847.png)




